molecular formula C22H34N2O3 B11362544 3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11362544
M. Wt: 374.5 g/mol
InChI Key: GJIRYWGFKWVDRW-UHFFFAOYSA-N
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Description

3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a complex organic compound that features a benzamide core with a butoxy group and a morpholinyl-cyclohexylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Morpholinyl-Cyclohexylmethyl Group: This step involves the reaction of a morpholine derivative with a cyclohexylmethyl halide, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-{[1-(4-morpholinyl)cyclohexyl]methyl}benzamide hydrochloride
  • 3-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, or biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

3-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C22H34N2O3/c1-2-3-14-27-20-9-7-8-19(17-20)21(25)23-18-22(10-5-4-6-11-22)24-12-15-26-16-13-24/h7-9,17H,2-6,10-16,18H2,1H3,(H,23,25)

InChI Key

GJIRYWGFKWVDRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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